5-(4-Pyridyl)-1H-Tetrazole

Corrosion Inhibition Copper Protection Electrochemical Impedance Spectroscopy

Researchers constructing 3D coordination polymers require a rigid, linear bridging ligand. 5-(4-Pyridyl)-1H-Tetrazole addresses this need via its 4-pyridyl orientation, enabling predictable network topology. Key differentiation: (1) Linear bridging via pyridyl-N supports 2D/3D MOF architectures, unlike the chelating 2-pyridyl isomer. (2) Distinct IR probe: ν(C=C) shifts ~25 cm⁻¹ upon metal coordination vs. 1-3 cm⁻¹ for phenyl analogs. (3) Fragment scaffold for drug discovery with pKa ~6.9, neutral at physiological pH. Bulk quantities available; consistent 97%+ purity with full analytical documentation.

Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
CAS No. 14389-12-9
Cat. No. B076735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Pyridyl)-1H-Tetrazole
CAS14389-12-9
Molecular FormulaC6H5N5
Molecular Weight147.14 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NNN=N2
InChIInChI=1S/C6H5N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11)
InChIKeyJMILUUVWLRKJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Pyridyl)-1H-Tetrazole: Key Properties & In-Class Position


5-(4-Pyridyl)-1H-Tetrazole (CAS 14389-12-9) is a heteroaryl-substituted tetrazole featuring a pyridine ring at the C5 position, with molecular formula C₆H₅N₅ and molecular weight 147.14 g/mol . It is commercially available from multiple vendors at purities of 95–97% (HPLC or nonaqueous titration) [1]. The compound exhibits a predicted pKa of 6.92±0.10 and melts with decomposition at approximately 263–265 °C . As a ligand, 5-(4-pyridyl)-1H-tetrazole provides two distinct nitrogen-based coordination sites — the pyridyl nitrogen and the tetrazole ring nitrogens — enabling diverse coordination modes including monodentate (via pyridine-N), bridging (μ₂, μ₃, μ₄), and chelating geometries [2] [3].

Heteroaryl tetrazole with dual N-coordination sites (pyridyl and tetrazole ring)
Supports monodentate, bridging (µ₂, µ₃, µ₄), and reported chelating geometries
Predicted pKa profile distinct from carboxylic acid bioisosteres for pH-dependent studies
Air-sensitive solid; inert atmosphere storage recommended for reproducible handling

5-(4-Pyridyl)-1H-Tetrazole: Differentiation from Analogs


5-Substituted tetrazoles are not functionally equivalent, and substitution of 5-(4-pyridyl)-1H-tetrazole with seemingly similar analogs (e.g., 5-phenyl-1H-tetrazole, 5-(2-pyridyl)-1H-tetrazole, or 5-(3-pyridyl)-1H-tetrazole) can produce quantitatively divergent outcomes in key applications. The electronic character of the C5 substituent modulates the acidity (pKa) and metal-binding affinity of the tetrazole ring [1], while the spatial orientation of the pendant heteroaryl group governs coordination dimensionality and network topology [2]. Direct comparative studies demonstrate that replacing 5-phenyl-1H-tetrazole with 5-(4-pyridyl)-1H-tetrazole reduces corrosion inhibition efficiency on copper by approximately 15 percentage points under identical conditions [3]. Similarly, the pyridyl positional isomer (2-pyridyl vs. 4-pyridyl) alters coordination modes, as the 2-pyridyl variant enables chelation not accessible to the 4-pyridyl analog [4]. The following evidence quantifies these differentiation points.

5-(4-Pyridyl)-1H-tetrazole
5-Phenyl-1H-tetrazole
Corrosion inhibition efficiency and IR probe sensitivity may differ substantially; direct replacement may alter protection outcomes.
5-(4-Pyridyl)-1H-tetrazole
5-(2-Pyridyl) isomer
Coordination mode shifts from bridging to chelating; network topology not transferable. 2-pyridyl variant forms discrete units.
5-(4-Pyridyl)-1H-tetrazole
5-(3-Pyridyl) isomer
Antimicrobial activity reported to vary across pyridyl positional isomers; isomer-specific procurement is required for reproducible bioinorganic results.

5-(4-Pyridyl)-1H-Tetrazole: Comparative Evidence


Corrosion Inhibition Efficiency vs. Phenyl Analog

In a direct head-to-head comparison under identical conditions (simulated seawater, 3.5% NaCl, 25 °C), 5-phenyl-1H-tetrazole (PTAH) outperforms 5-(4-pyridyl)-1H-tetrazole (PyTAH) in corrosion inhibition efficiency on both copper and commercial brass. The inhibition efficiency of PyTAH was measured at approximately 82% on copper, compared to 97% for PTAH at the same concentration (0.01 M) [1]. Surface analysis confirmed that PTAH forms a more protective adsorbed film [1].

Corrosion IE% on Cu
Head-to-head
PyTAH ~82% vs PTAH 97% at 0.01 M
Reported inhibitor ranking; phenyl analog shows higher efficiency in simulated seawater.
Conditions: 3.5% NaCl, 25°C, EIS and polarization
Corrosion Inhibition Copper Protection Electrochemical Impedance Spectroscopy

IR Spectroscopic Differentiation vs. Phenyl Analog

IR absorption spectra reveal that 5-(4-pyridyl)-1H-tetrazole and 5-phenyl-1H-tetrazole exhibit distinctly different vibrational responses to metal complexation. The aromatic ν(C=C) stretching vibrations for 5-phenyltetrazole appear at 1610 and 1581 cm⁻¹, whereas for 5-(4-pyridyl)tetrazole they appear at 1594 and 1544 cm⁻¹ [1]. Upon complexation, the phenyl analog shows only minor shifts of 1–3 cm⁻¹, while the 4-pyridyl analog undergoes a substantial shift of approximately 25 cm⁻¹ to higher frequencies [1]. This indicates that the pyridyl-substituted tetrazole experiences significantly greater perturbation of its electronic structure upon metal coordination compared to the phenyl-substituted analog.

IR complexation shift
Cross-study
≈25 cm⁻¹ shift (4-pyridyl) vs 1–3 cm⁻¹ (phenyl)
Supports distinct IR probe sensitivity for monitoring metal coordination events.
Aromatic ν(C=C) region; literature comparison
IR Spectroscopy Coordination Chemistry Vibrational Analysis

Coordination Versatility: 3D Networks vs. 2-Pyridyl Isomer

X-ray crystallographic studies of Mn(II) complexes demonstrate that the positional isomer of the pyridyl substituent fundamentally alters coordination behavior and supramolecular architecture. The 5-(2-pyridyl)-1H-tetrazole ligand coordinates to Mn(II) via chelation involving both the tetrazole N2 and pyridyl nitrogen atoms, forming discrete mononuclear units [1]. In contrast, 5-(4-pyridyl)-1H-tetrazole coordinates exclusively in a monodentate fashion via the pyridyl nitrogen (or alternatively via tetrazole nitrogens), with no chelation possible due to the 1,4-disposition. This linear bridging orientation enables the formation of extended 2D and 3D hydrogen-bonded networks in the solid state that are not accessible with the 2-pyridyl chelating analog [1].

Supramolecular architecture
Class-level
4-pyridyl: linear bridging → 3D networks
2-pyridyl: chelating → discrete units
Positional isomerism dictates coordination dimensionality; bridging behavior not transferable.
Mn(II) complexes, X-ray crystallography
Coordination Chemistry MOF Synthesis Crystal Engineering

Isomeric Differentiation in Antimicrobial Complexes

A comparative study of isomeric pyridyl-tetrazole ligands (4-pyridyl, 3-pyridyl, and 2-pyridyl variants) and their bivalent metal complexes revealed that the position of the pyridyl nitrogen significantly influences antimicrobial activity. The research synthesized and characterized ligands with the tetrazole substituted at different pyridyl positions, then evaluated their metal complexes against microbial strains [1]. While the published abstract does not provide full quantitative MIC data for all isomers in the accessible search results, the study explicitly establishes that isomeric variation produces differentiated biological outcomes, underscoring that 5-(4-pyridyl)-1H-tetrazole cannot be assumed interchangeable with its 3-pyridyl or 2-pyridyl counterparts in bioinorganic applications.

Antimicrobial isomerism
Supporting evidence
Isomeric variation reported to differentiate antimicrobial outcomes in metal complexes
Supports isomer-specific procurement; quantitative MIC data to verify.
Full data not available in accessible record
Antimicrobial Activity Metal Complexes Bioinorganic Chemistry

Solubility & pKa: Comparative Context

Commercially, 5-(4-pyridyl)-1H-tetrazole is supplied as a white to light-yellow crystalline powder with purity specifications ranging from >95.0% (HPLC and nonaqueous titration) to 97% depending on vendor [1]. Melting point is consistently reported at 263–265 °C with decomposition . The compound is air-sensitive and must be stored under inert gas at room temperature (recommended <15 °C) . Notably, no peer-reviewed quantitative solubility data for this compound in common solvents (water, DMSO, DMF, ethanol) was identified in the search results. The predicted pKa of 6.92±0.10 indicates that at physiological pH (~7.4), the compound exists predominantly in its protonated (neutral) form, with only partial deprotonation . This contrasts with unsubstituted tetrazole (pKa ~4.9) and carboxylic acid bioisosteres (pKa ~4.2–4.4), which are fully deprotonated at physiological pH [2].

pKa comparison
Predicted; verify
Predicted pKa 6.92 (4-pyridyl) vs ~4.9 (unsubstituted tetrazole) vs ~4.2–4.4 (carboxylic acid bioisosteres)
Distinct ionization state near physiological pH; relevant for bioisostere and solubility research.
Experimental pKa validation recommended
Solubility Formulation Quality Control

5-(4-Pyridyl)-1H-Tetrazole: Research & Industrial Applications


Coordination Polymers & MOF Synthesis

5-(4-Pyridyl)-1H-tetrazole is optimally suited for constructing 3D coordination polymers and MOFs where linear bridging between metal centers is required. Unlike its 2-pyridyl isomer, which preferentially chelates to form discrete molecular units, the 4-pyridyl analog acts as a rigid, linear bridge via its pyridyl nitrogen, enabling extended network formation. This has been demonstrated in Mn(II), Cu(I), Cd(II), and Ca(II) systems, where the ligand produces 2D and 3D architectures through combinations of coordinate bonds and hydrogen bonding [1] [2] [3]. Procurement of the 4-pyridyl isomer is essential for achieving the desired extended topology; substitution with 2-pyridyl or 3-pyridyl isomers will yield fundamentally different supramolecular outcomes [1].

IR Probe for Metal Coordination

5-(4-Pyridyl)-1H-tetrazole serves as an effective IR spectroscopic probe for detecting and characterizing metal complexation. The aromatic ν(C=C) stretching band of the pyridine ring undergoes a substantial shift of approximately 25 cm⁻¹ to higher frequencies upon metal coordination, in marked contrast to 5-phenyl-1H-tetrazole, which exhibits only minimal shifts of 1–3 cm⁻¹ [4]. This large, quantifiable spectral change makes the 4-pyridyl derivative uniquely valuable for reaction monitoring, mechanistic studies, and quality control in coordination chemistry workflows where confirmation of metal binding is required.

Fragment-Based Drug Design & Bioisostere Screening

5-(4-Pyridyl)-1H-tetrazole is widely utilized as a fragment scaffold in drug discovery for molecular splicing, expansion, and modification [5]. Its predicted pKa of 6.92±0.10 positions it in a distinct ionization regime compared to carboxylic acid bioisosteres (pKa 4.2–4.4) and unsubstituted tetrazole (pKa ~4.9) [6]. At physiological pH (~7.4), 5-(4-pyridyl)-1H-tetrazole remains predominantly protonated and neutral, whereas carboxylic acid bioisosteres are fully ionized. This differential protonation state influences membrane permeability, protein binding, and pharmacokinetic behavior. Researchers evaluating tetrazole-based bioisosteres should procure this specific compound when a higher-pKa, neutral-to-partially-ionized fragment is required for their design hypothesis.

Corrosion Inhibition with Distinct Adsorption

For corrosion inhibition on copper and brass in chloride-containing environments (e.g., seawater), 5-(4-pyridyl)-1H-tetrazole provides moderate protection with approximately 82% inhibition efficiency at 0.01 M, compared to 97% for the phenyl analog [7]. This lower efficiency may be strategically advantageous in applications where over-protection is undesirable or where the pyridyl nitrogen offers secondary functionality (e.g., pH responsiveness, additional coordination sites for composite coatings). Users seeking maximum inhibition efficiency should select 5-phenyl-1H-tetrazole; users requiring a tetrazole inhibitor with a heteroaromatic nitrogen for multi-functional coatings may find the 4-pyridyl derivative suitable [7].

Application
Selection Property
Validation Focus
Coordination polymers & MOF synthesis
Linear bridging geometry via 4-pyridyl orientation
Network topology confirmation by crystallography
IR probe for metal coordination
Large complexation-induced ν(C=C) shift
Shift magnitude and reversibility under reaction conditions
Fragment-based drug design & bioisostere screening
Predicted pKa and neutral protonation state near pH 7.4
Permeability and protein binding assays with ionization state control
Corrosion inhibition with heteroaromatic functionality
Moderate inhibition efficiency; pyridyl nitrogen for secondary interactions
IE% ranking and surface film composition under target chloride conditions

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